molecular formula C10H12N2O3 B14835500 4-Hydroxy-N1,N3-dimethylisophthalamide

4-Hydroxy-N1,N3-dimethylisophthalamide

Cat. No.: B14835500
M. Wt: 208.21 g/mol
InChI Key: ZOOQWANARJRMBJ-UHFFFAOYSA-N
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Description

4-Hydroxy-N1,N3-dimethylisophthalamide is an aromatic diamide derivative featuring a hydroxyl group at the 4-position of the benzene ring and methyl substituents on both amide nitrogen atoms. The hydroxyl and methyl groups likely influence its solubility, acidity, and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-hydroxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-11-9(14)6-3-4-8(13)7(5-6)10(15)12-2/h3-5,13H,1-2H3,(H,11,14)(H,12,15)

InChI Key

ZOOQWANARJRMBJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N1,N3-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with appropriate amines under controlled conditions. One common method includes the use of dimethylamine and a hydroxylating agent to introduce the hydroxy group at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N1,N3-dimethylisophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Hydroxy-N1,N3-dimethylisophthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

  • Core Structure : 3-Chloro-N-phenyl-phthalimide is a cyclic imide, whereas 4-Hydroxy-N1,N3-dimethylisophthalamide is a linear diamide.
  • Substituents : The former has a chloro group at position 3 and a phenyl group on the nitrogen, while the latter has a hydroxyl group at position 4 and methyl groups on both amide nitrogens.

Functional Properties :

  • Reactivity : The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilic substitution reactivity, making it useful in synthesizing polyimides . The hydroxyl group in the target compound may promote hydrogen bonding, increasing solubility in polar solvents.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for high-performance polymers like polyimides, while the target compound’s diamide structure could make it a candidate for coordination chemistry or drug design.
Property This compound 3-Chloro-N-phenyl-phthalimide
Core Functional Groups Diamide Cyclic imide
Key Substituents 4-OH, N-methyl 3-Cl, N-phenyl
Likely Reactivity Hydrogen bonding, nucleophilic sites Electrophilic substitution
Applications Pharmaceuticals, polymers (hypothetical) Polyimide synthesis

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) ()

Structural Differences :

  • Backbone : Dopamine HCl is a catecholamine with an ethylamine chain, while the target compound is a benzene-based diamide.
  • Functional Groups : Dopamine has two hydroxyl groups (3,4-dihydroxy) and a primary amine, whereas the target compound has a single hydroxyl group and two methyl-substituted amides.

Functional Properties :

  • Acidity: Dopamine’s catechol hydroxyl groups (pKa ~8.9) are more acidic than the single hydroxyl group in the target compound, which may have a pKa closer to phenolic derivatives (~10) .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate ()

Structural Differences :

  • Aromatic System : The target compound uses a benzene ring, while this compound is naphthalene-based.
  • Substituents : The disulphonate and hydroxyl groups in the naphthalene derivative contrast with the diamide and hydroxyl groups in the target compound.

Functional Properties :

  • Solubility : The disulphonate groups in the naphthalene derivative confer high water solubility, whereas the target compound’s methyl groups may reduce hydrophilicity.
  • Applications : The naphthalene derivative is likely used as a dye intermediate or surfactant, while the target compound’s amide structure aligns with biomedical applications .

(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyltetrahydroisoquinoline ()

Structural Differences :

  • Backbone: This compound is a tetrahydroisoquinoline alkaloid, while the target is a simple aromatic diamide.
  • Functional Groups : Multiple hydroxyl groups and a hydroxymethyl substituent dominate its structure, contrasting with the target’s methylamides.

Functional Properties :

  • Bioactivity: The tetrahydroisoquinoline derivative may exhibit neuroactivity due to its structural similarity to natural alkaloids, whereas the target compound’s amide groups could interact with proteins or metal ions .

Key Findings and Limitations

  • The evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.
  • Further experimental studies are required to validate the hypothesized properties of the target compound.

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